

Technical Dossier: Physicochemical Properties of EINECS 298-470-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 298-470-7*

Cat. No.: *B15185338*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the substance identified by EINECS number 298-470-7. This compound is chemically defined as 5-oxo-L-proline, compound with ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate (1:1). Due to the limited availability of experimental data for this specific salt, this document synthesizes information on its constituent components: 5-oxo-L-proline (also known as pyroglutamic acid) and ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. The guide includes a summary of known quantitative data, detailed general experimental protocols for determining key physicochemical parameters, and a logical diagram illustrating the formation of this 1:1 compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving this substance.

Introduction

EINECS 298-470-7 refers to a 1:1 salt formed by the acidic 5-oxo-L-proline and the basic ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems, formulating drug delivery systems, and ensuring compliance with regulatory

standards. This guide aims to provide a detailed overview of these properties, acknowledging the current gaps in publicly available data for the specific salt and offering insights based on the characteristics of its individual components.

Physicochemical Properties

Quantitative experimental data for the compound **EINECS 298-470-7** is not readily available in the public domain. Therefore, this section presents the known physicochemical properties of its individual constituent molecules. These values can provide an initial estimation of the properties of the salt.

Physicochemical Property	5-oxo-L-proline	Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate
Molecular Formula	C ₅ H ₇ NO ₃	C ₂₅ H ₃₃ NO ₃
Molecular Weight	129.11 g/mol	395.54 g/mol
Melting Point	162-164 °C	Data not available
Boiling Point	Data not available	Data not available
Water Solubility	Soluble	Data not available (predicted to be low)
pKa	~3.3 (acidic)	Data not available (basic)
logP (Octanol-Water Partition Coefficient)	-1.11 (estimated)	Data not available (predicted to be high)

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound such as **EINECS 298-470-7**.

Determination of Melting Point

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
- **Procedure:** The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.

Determination of Water Solubility

Methodology: Shake-Flask Method (OECD Guideline 105)

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of distilled water in a flask.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

Methodology: Potentiometric Titration

- **Sample Preparation:** A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (if the compound is basic) or a strong base (if the compound is acidic).

- **pH Measurement:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

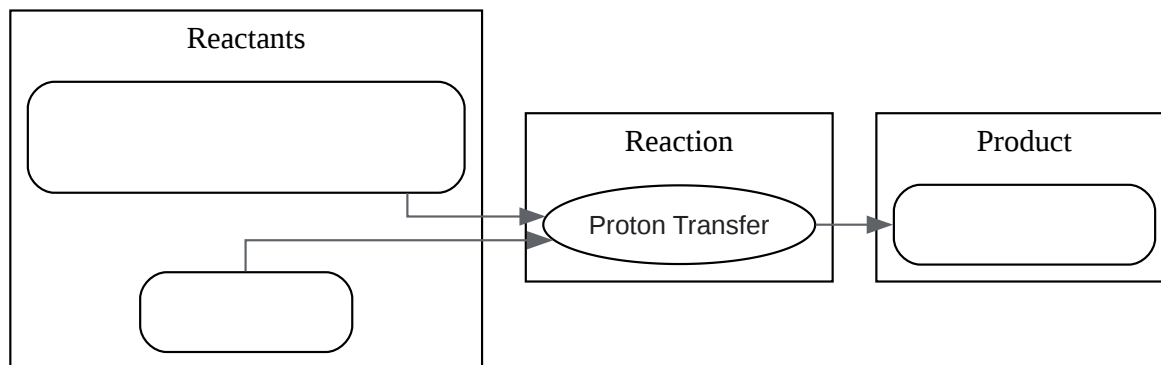
Determination of logP (Octanol-Water Partition Coefficient)

Methodology: Shake-Flask Method (OECD Guideline 107)

- **System Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other.
- **Partitioning:** A known amount of the compound is dissolved in either the water or n-octanol phase, and the two phases are placed in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- **Quantification:** The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis).
- **Calculation:** The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

Logical Relationships

The formation of **EINECS 298-470-7** involves an acid-base reaction between 5-oxo-L-proline and ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. The following diagram illustrates this logical relationship.



[Click to download full resolution via product page](#)

Caption: Formation of **EINECS 298-470-7** via acid-base reaction.

Conclusion

While specific experimental data for **EINECS 298-470-7** remains scarce, an understanding of its physicochemical properties can be inferred from its constituent parts, 5-oxo-L-proline and ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. The provided experimental protocols offer a robust framework for the future determination of its precise characteristics. This technical guide serves as a valuable starting point for researchers, facilitating further investigation and application of this compound in scientific and pharmaceutical contexts.

- To cite this document: BenchChem. [Technical Dossier: Physicochemical Properties of EINECS 298-470-7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15185338#what-are-the-physicochemical-properties-of-einecs-298-470-7\]](https://www.benchchem.com/product/b15185338#what-are-the-physicochemical-properties-of-einecs-298-470-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com